Anticancer Activity vs. 4',5,7-Trihydroxyisoflavone
In a direct head-to-head in vitro cytotoxicity study, 7,3′-dihydroxy-5′-methoxyisoflavone (compound 2) was evaluated alongside four other isoflavones isolated from Calpurnia aurea against MCF7 (breast), TK10 (renal), and UACC62 (melanoma) human cancer cell lines [1]. The study explicitly ranked the compounds by activity: the tetrasubstituted isoflavone 3′,7-dihydroxy-4′,8-dimethoxyisoflavone (compound 5) exhibited the highest activity across all three cell lines, followed by the trisubstituted 7,3′-dihydroxy-5′-methoxyisoflavone (compound 2). The trisubstituted 4′,5,7-trihydroxyisoflavone (compound 1, also known as genistein) was explicitly noted as being less active than compound 2 [1]. This establishes that the 5′-methoxy substitution pattern confers superior activity over the 4′-hydroxy substitution pattern in this assay context.
| Evidence Dimension | Relative in vitro anticancer activity (rank order) |
|---|---|
| Target Compound Data | Ranked second most active among five isoflavones tested across MCF7, TK10, and UACC62 cell lines |
| Comparator Or Baseline | Comparator 1: 4′,5,7-trihydroxyisoflavone (genistein) — lower activity than target compound; Comparator 2: 3′,7-dihydroxy-4′,8-dimethoxyisoflavone — highest activity overall |
| Quantified Difference | Target compound (trisubstituted) exhibited intermediate activity between the less active trisubstituted genistein and the more active tetrasubstituted analog; rank order: Compound 5 > Compound 2 > Compound 1 |
| Conditions | In vitro cytotoxicity assay; human cancer cell lines: breast (MCF7), renal (TK10), melanoma (UACC62); in-house method developed at CSIR, South Africa |
Why This Matters
This rank-order data enables informed selection: 7,3′-dihydroxy-5′-methoxyisoflavone offers a quantifiably distinct activity tier compared to genistein, which may be relevant for researchers seeking compounds with moderate but not maximal cytotoxicity for mechanistic or combination studies.
- [1] Korir, E., Kiplimo, J. J., Crouch, N. R., Moodley, N., & Koorbanally, N. A. (2014). Isoflavones from Calpurnia aurea subsp. aurea and their anticancer activity. African Journal of Traditional, Complementary and Alternative Medicines, 11(5), 33–37. View Source
